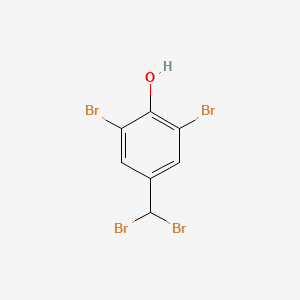
2,6-Dibromo-4-(dibromomethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(dibromomethyl)phenol is a brominated phenol derivative with the molecular formula C₇H₄Br₄O and a molecular weight of 423.72 g/mol . This compound is known for its significant bromine content, which imparts unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-(dibromomethyl)phenol typically involves the bromination of phenolic compounds. One common method is the bromination of 2,6-dibromophenol using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-(dibromomethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various brominated derivatives, while oxidation can produce quinones.
科学的研究の応用
2,6-Dibromo-4-(dibromomethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its bromine content.
Industry: It is used in the production of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dibromo-4-(dibromomethyl)phenol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial properties .
類似化合物との比較
2,6-Dibromo-4-methylphenol: Similar in structure but lacks the dibromomethyl group.
2,6-Dibromophenol: Lacks the additional bromine atoms on the methyl group.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry .
特性
CAS番号 |
63394-09-2 |
|---|---|
分子式 |
C7H4Br4O |
分子量 |
423.72 g/mol |
IUPAC名 |
2,6-dibromo-4-(dibromomethyl)phenol |
InChI |
InChI=1S/C7H4Br4O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7,12H |
InChIキー |
HREGPHNNKBDOSE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


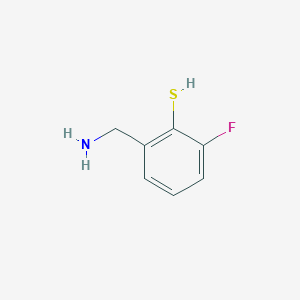
![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)


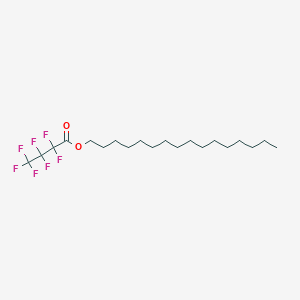
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
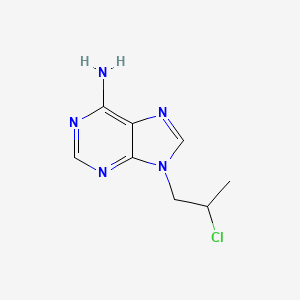
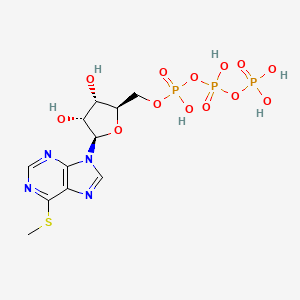
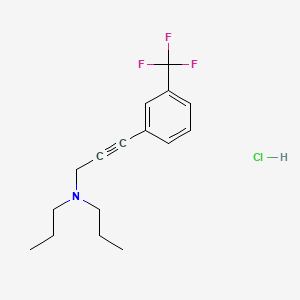


![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
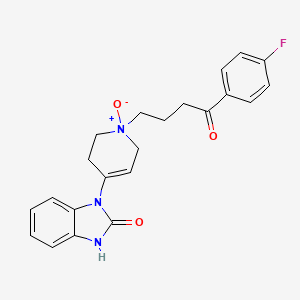
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
